3-Chloro-2-[(difluoromethyl)sulfanyl]-5-(trifluoromethyl)pyridine
Description
Properties
IUPAC Name |
3-chloro-2-(difluoromethylsulfanyl)-5-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF5NS/c8-4-1-3(7(11,12)13)2-14-5(4)15-6(9)10/h1-2,6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YETWSXKLQUDGAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)SC(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF5NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the reaction of a suitable pyridine derivative with difluoromethyl sulfide and trifluoromethylating agents under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification and crystallization to isolate the desired product. Advanced techniques like continuous flow synthesis may also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-[(difluoromethyl)sulfanyl]-5-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The chlorine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Agrochemical Applications
The compound is primarily recognized for its role in the agrochemical sector, particularly as a structural motif in crop protection products.
-
Key Features:
- The trifluoromethylpyridines (TFMP), including this compound, are integral to the development of several active agrochemical ingredients.
- Historical Context: Fluazifop-butyl was the first TFMP derivative introduced to the market, paving the way for over 20 new agrochemicals containing TFMP structures, which have received ISO common names.
-
Mechanism of Action:
- These compounds are designed to target specific pests and diseases affecting crops. They often act as inhibitors of key metabolic pathways in pests, leading to reduced viability and population control.
- Case Study:
Pharmaceutical Applications
In the pharmaceutical industry, 3-Chloro-2-[(difluoromethyl)sulfanyl]-5-(trifluoromethyl)pyridine has garnered attention for its potential therapeutic properties.
-
Therapeutic Potential:
- The compound's structure suggests potential use in developing drugs targeting various diseases, particularly those involving metabolic dysregulation.
- Research indicates that similar pyridine derivatives can act as enzyme inhibitors or modulators in critical biological pathways associated with cancer and inflammation .
- Biological Activity:
Comparative Analysis with Related Compounds
To understand the uniqueness of 3-Chloro-2-[(difluoromethyl)sulfanyl]-5-(trifluoromethyl)pyridine, a comparison with structurally similar compounds is essential.
| Compound Name | Structure | Unique Features |
|---|---|---|
| 3-Chloro-5-(trifluoromethyl)pyridine | Structure | Lacks difluoromethyl sulfanyl group but retains trifluoromethyl moiety. |
| 2-Chloro-4-(methylsulfonyl)-3-(trifluoromethyl)pyridine | Structure | Contains a methylsulfonyl group instead of difluoromethyl sulfanyl; used in agrochemical applications. |
| 3-Fluoro-5-(trifluoromethyl)pyridine | Structure | Similar trifluoromethyl substitution but lacks chlorine and sulfur functionalities; important in medicinal chemistry. |
This table illustrates how the presence of halogenated and sulfur-containing functionalities in 3-Chloro-2-[(difluoromethyl)sulfanyl]-5-(trifluoromethyl)pyridine may confer distinct reactivity and biological properties compared to its analogs.
Mechanism of Action
The mechanism of action of 3-Chloro-2-[(difluoromethyl)sulfanyl]-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to proteins and enzymes, potentially inhibiting their activity. The pathways involved may include the modulation of enzyme activity or interference with protein-protein interactions.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-2-[(trifluoromethyl)sulfanyl]-5-(difluoromethyl)pyridine
- 2-Chloro-3-[(difluoromethyl)sulfanyl]-5-(trifluoromethyl)pyridine
- 5-Chloro-2-[(difluoromethyl)sulfanyl]-3-(trifluoromethyl)pyridine
Uniqueness
3-Chloro-2-[(difluoromethyl)sulfanyl]-5-(trifluoromethyl)pyridine is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and physical properties
Biological Activity
3-Chloro-2-[(difluoromethyl)sulfanyl]-5-(trifluoromethyl)pyridine is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including antibacterial and anticancer properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical formula for 3-Chloro-2-[(difluoromethyl)sulfanyl]-5-(trifluoromethyl)pyridine is with a molecular weight of approximately 239.58 g/mol. The presence of trifluoromethyl and difluoromethyl groups contributes to its unique physicochemical properties, influencing its biological activity.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of compounds containing the trifluoromethyl group. The minimum inhibitory concentrations (MICs) against various bacterial strains have been documented, showing promising results. For instance, compounds similar to 3-Chloro-2-[(difluoromethyl)sulfanyl]-5-(trifluoromethyl)pyridine exhibited MIC values as low as 4.88 µg/mL against Bacillus mycoides and Escherichia coli .
Anticancer Activity
The anticancer potential of this compound has been evaluated against several human cancer cell lines. Notably, it demonstrated IC50 values lower than those of Doxorubicin in various assays, indicating a strong cytotoxic effect. For example:
- IC50 against PACA2 : 22.4 µM
- IC50 against HCT116 : 17.8 µM
These values suggest that the compound may inhibit cancer cell proliferation through mechanisms involving gene expression modulation, such as down-regulating TP53 and FASN in HCT116 cells .
Structure-Activity Relationship (SAR)
The SAR studies indicate that the trifluoromethyl group significantly enhances the potency of the compound. The introduction of difluoromethyl and sulfonyl groups has been shown to improve antibacterial and anticancer activities through increased lipophilicity and enhanced interaction with biological targets .
Case Studies
- Study on Antibacterial Efficacy : A recent investigation reported that derivatives of pyridine with trifluoromethyl groups exhibited superior antibacterial properties compared to their non-fluorinated counterparts. The study utilized a series of synthesized compounds to assess their MICs against common pathogens .
- Anticancer Evaluation : In vitro studies conducted on human cancer cell lines demonstrated that the compound significantly inhibited cell growth, with molecular docking studies revealing promising interactions with target proteins involved in cancer progression .
Data Tables
| Biological Activity | Tested Strains/Cell Lines | IC50/MIC Values |
|---|---|---|
| Antibacterial | Bacillus mycoides | 4.88 µg/mL |
| Escherichia coli | < 10 µg/mL | |
| Anticancer | PACA2 | 22.4 µM |
| HCT116 | 17.8 µM |
Q & A
Basic: What are the established synthetic routes for 3-Chloro-2-[(difluoromethyl)sulfanyl]-5-(trifluoromethyl)pyridine?
Answer:
The synthesis typically involves halogenation and sulfanyl group introduction. A common route starts with 2-chloro-5-(trifluoromethyl)pyridine as the core scaffold. The difluoromethylsulfanyl group is introduced via nucleophilic substitution under controlled conditions (e.g., using NaSH followed by difluoromethylation reagents like ClCFH). Reaction optimization requires inert atmospheres (N/Ar) and anhydrous solvents (e.g., DMF or THF) to prevent hydrolysis of intermediates . Characterization via NMR and LC-MS is critical to confirm regioselectivity and purity .
Basic: How does the electronic environment of the pyridine ring influence reactivity in this compound?
Answer:
The pyridine ring’s electron-deficient nature arises from the electron-withdrawing trifluoromethyl (-CF) and chlorine substituents. This polarizes the ring, enhancing susceptibility to nucleophilic attacks at the 2- and 6-positions. Computational studies (DFT) predict increased electrophilicity at the sulfur-bound carbon due to the -SCFH group, facilitating cross-coupling reactions (e.g., Suzuki-Miyaura) .
Advanced: What strategies address regioselectivity challenges in derivatizing the sulfanyl group?
Answer:
Regioselectivity is controlled by steric and electronic factors. For example:
- Oxidation: Selective oxidation of the sulfanyl group to sulfone/sulfoxide is achieved using mCPBA (meta-chloroperbenzoic acid) at 0°C, preserving the pyridine ring .
- Substitution: Bulky electrophiles (e.g., aryl halides) favor substitution at the sulfur due to steric hindrance from -CF. Kinetic studies (HPLC monitoring) and isotopic labeling () are used to track pathways .
Advanced: How can contradictions in reported bioactivity data for derivatives be resolved?
Answer:
Discrepancies often stem from substituent effects on pharmacokinetics. For example:
- Trifluoromethyl position: Derivatives with -CF at the 5-position (vs. 3-position) show enhanced metabolic stability in hepatic microsome assays due to reduced CYP450 interactions .
- Sulfanyl modifications: Replacing -SCFH with -SOCF increases solubility but may reduce membrane permeability (logP measurements via shake-flask method) .
Standardized assays (e.g., uniform cell lines, IC protocols) are recommended for cross-study comparisons .
Basic: What analytical techniques are optimal for characterizing this compound and its derivatives?
Answer:
- Structural confirmation: High-resolution MS (HRMS) and multinuclear NMR (, , ) resolve signal splitting from CF and -SCFH groups .
- Purity assessment: Reverse-phase HPLC with UV detection (λ = 254 nm) and ion-pairing agents (e.g., TFA) improves resolution of polar byproducts .
Advanced: What mechanistic insights explain unexpected byproducts during halogen-exchange reactions?
Answer:
Byproducts often result from competing pathways:
- Radical intermediates: In F/Cl exchange reactions (e.g., using Selectfluor®), ESR spectroscopy detects fluorine-centered radicals, leading to overhalogenation .
- Solvent effects: Polar aprotic solvents (e.g., DMSO) stabilize transition states for nucleophilic substitution but may promote elimination (e.g., HF loss) under high temperatures. Reaction monitoring via in-situ IR (C-F stretches at 1100–1200 cm) is advised .
Basic: What are the stability and storage requirements for this compound?
Answer:
- Hydrolytic sensitivity: The -SCFH group hydrolyzes in aqueous acidic/basic conditions. Storage under anhydrous environments (desiccants like molecular sieves) at -20°C is critical .
- Light sensitivity: UV-Vis studies show degradation via C-S bond cleavage under prolonged UV exposure. Amber glass vials are recommended .
Advanced: How can computational modeling guide the design of bioactive derivatives?
Answer:
- Docking studies: Molecular dynamics (MD) simulations predict binding affinity to targets like acetylcholinesterase, where the -CF group occupies hydrophobic pockets .
- ADMET prediction: Tools like SwissADME assess logP, solubility, and CYP inhibition, prioritizing derivatives with balanced bioavailability .
Advanced: What experimental designs mitigate interference from fluorine-containing byproducts in biological assays?
Answer:
- Fluorine masking: Use of chelating agents (e.g., EDTA) reduces false positives in fluorescence-based assays caused by free fluoride ions .
- Control experiments: Parallel assays with fluorine-free analogs isolate the compound’s specific effects from nonspecific fluorine interactions .
Basic: What safety protocols are essential when handling this compound?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
